REACTION_CXSMILES
|
[C:1](Cl)([C:3](Cl)=O)=[O:2].CN(C=O)C.[F:12][C:13]1[CH:21]=[CH:20][C:19]([C:22]#[N:23])=[C:18]2[C:14]=1C=[CH:16][NH:17]2.CCOC(C)=O>C(Cl)Cl>[F:12][C:13]1[CH:21]=[CH:20][C:19]([C:22]#[N:23])=[C:18]2[C:14]=1[C:3]([CH:1]=[O:2])=[CH:16][NH:17]2
|
Name
|
|
Quantity
|
11 g
|
Type
|
reactant
|
Smiles
|
FC1=C2C=CNC2=C(C=C1)C#N
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
1 L
|
Type
|
reactant
|
Smiles
|
CCOC(=O)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
After being stirred for about 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to form a yellow precipitate
|
Type
|
CUSTOM
|
Details
|
After 6 h the solvent was removed by evaporation
|
Duration
|
6 h
|
Type
|
ADDITION
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Details
|
Then THF (100 mL) and 2M aqueous NaOH (100 L) were added to the residue
|
Type
|
CUSTOM
|
Details
|
obtained above
|
Type
|
CUSTOM
|
Details
|
The organic phase was separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase was extracted with EtOAc
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic solution was dried over anhydrous sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
The dried solution was concentrated
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=C2C(=CNC2=C(C=C1)C#N)C=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 11 g | |
YIELD: CALCULATEDPERCENTYIELD | 85.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |